2-(diethylamino)-3,6-dinitro-4-phenylquinoline
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Overview
Description
2-(diethylamino)-3,6-dinitro-4-phenylquinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-3,6-dinitro-4-phenylquinoline typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with 4-phenylquinoline, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 6 positions.
Amine Introduction: The nitro compound can then be reacted with diethylamine under suitable conditions to introduce the diethylamine group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the amine group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a range of microorganisms.
Anticancer Agents: Some derivatives are being studied for their potential anticancer properties.
Medicine
Drug Development: Used as scaffolds for the development of new pharmaceuticals.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-3,6-dinitro-4-phenylquinoline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The nitro groups could be involved in redox reactions, while the quinoline core might intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
Nitroquinolines: Compounds with nitro groups on the quinoline ring, used in various chemical reactions.
Aminoquinolines: Compounds with amino groups, known for their biological activity.
Uniqueness
2-(diethylamino)-3,6-dinitro-4-phenylquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of nitro groups and a diethylamine moiety on the quinoline ring may confer unique properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
N,N-diethyl-3,6-dinitro-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C19H18N4O4/c1-3-21(4-2)19-18(23(26)27)17(13-8-6-5-7-9-13)15-12-14(22(24)25)10-11-16(15)20-19/h5-12H,3-4H2,1-2H3 |
InChI Key |
OYSWICSRVMOADJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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